Lipophilicity (LogP): Moderate Polarity Distinguishes the Target Compound from Simple Aryl‑Azo and Thioether‑Only Analogs
The target compound occupies an intermediate lipophilicity window (logP ≈ 2.11) that is 1.8–1.9 log‑units lower than 4‑(phenyldiazenyl)benzoic acid (logP ≈ 3.8–4.0) [1] and approximately 0.6 log‑units higher than the non‑diazenyl thioether analog 4‑[(2‑hydroxyethyl)thio]benzoic acid (logP ≈ 1.47) . This places it in a range often associated with balanced aqueous solubility and membrane permeability, distinct from the more hydrophobic simple azobenzene‑4‑carboxylic acid and the more hydrophilic thioether‑only scaffold.
| Evidence Dimension | Partition coefficient (octanol-water, computed XLogP) |
|---|---|
| Target Compound Data | 2.11 (computed XLogP) |
| Comparator Or Baseline | 4-(Phenyldiazenyl)benzoic acid: 3.80–4.04; 4-[(2-Hydroxyethyl)thio]benzoic acid: 1.47 |
| Quantified Difference | ΔLogP ≈ −1.8 vs. phenylazo analog; +0.64 vs. thioether-only analog |
| Conditions | Computed values from different sources using comparable algorithms (XLogP). |
Why This Matters
A logP shift of nearly 2 units can translate to >10‑fold differences in octanol‑water partitioning and non‑specific protein binding, directly impacting assay buffer compatibility and apparent potency in biochemical screens.
- [1] Molbase. (E)-4-(phenyldiazenyl)benzoic acid – LogP = 3.80020. Available at: https://mip.molbase.cn/en/37790-20-8.html View Source
